molecular formula C14H16O3 B3271222 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one CAS No. 5439-43-0

3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one

Cat. No.: B3271222
CAS No.: 5439-43-0
M. Wt: 232.27 g/mol
InChI Key: UNCBRBCEGDMXEG-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-dioxaspiro[45]decan-2-one is an organic compound with the molecular formula C14H16O3 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one typically involves the reaction of phenylacetic acid with a diol under acidic conditions to form the spirocyclic structure. The key steps include:

    Formation of the diol intermediate: This can be achieved through the reaction of phenylacetic acid with ethylene glycol.

    Cyclization: The diol intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes:

    Raw material preparation: Ensuring high purity of phenylacetic acid and ethylene glycol.

    Reaction optimization: Controlling temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Using techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of phenyl-substituted alcohols.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure can influence its binding affinity and specificity, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-2-one: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    2-Phenyl-1,4-dioxaspiro[4.5]decan-3-one: Similar structure but with a different substitution pattern, affecting its chemical behavior.

Uniqueness

3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

2-phenyl-1,4-dioxaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-13-12(11-7-3-1-4-8-11)16-14(17-13)9-5-2-6-10-14/h1,3-4,7-8,12H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCBRBCEGDMXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(C(=O)O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5439-43-0
Record name NSC15111
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one
Reactant of Route 2
3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one
Reactant of Route 3
3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one
Reactant of Route 4
3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one
Reactant of Route 5
3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one
Reactant of Route 6
3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one

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